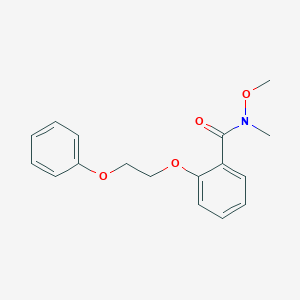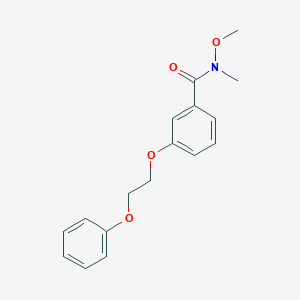
2-(4-bromophenoxy)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-N-phenylacetamide, also known as BPA, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 324.22 g/mol. BPA is widely used in the field of chemistry and biology due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenoxy)-N-phenylacetamide is not fully understood. However, it is believed to interact with specific targets in the body, such as enzymes and proteins, to produce its effects. 2-(4-bromophenoxy)-N-phenylacetamide has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-phenylacetamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes involved in cancer cell growth and proliferation. 2-(4-bromophenoxy)-N-phenylacetamide has also been found to induce oxidative stress, which can lead to cell death. Additionally, 2-(4-bromophenoxy)-N-phenylacetamide has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenoxy)-N-phenylacetamide has several advantages for use in lab experiments. It is readily available and easy to synthesize, making it a cost-effective reagent. 2-(4-bromophenoxy)-N-phenylacetamide is also stable under a wide range of conditions, making it suitable for use in various chemical reactions. However, 2-(4-bromophenoxy)-N-phenylacetamide has limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research on 2-(4-bromophenoxy)-N-phenylacetamide. One area of interest is the development of 2-(4-bromophenoxy)-N-phenylacetamide-based compounds with improved anticancer activity and reduced toxicity. Additionally, the use of 2-(4-bromophenoxy)-N-phenylacetamide in other fields, such as materials science and nanotechnology, is an area of potential future research. Finally, the investigation of the mechanism of action of 2-(4-bromophenoxy)-N-phenylacetamide and its effects on specific targets in the body is an important area of future research.
Métodos De Síntesis
The synthesis of 2-(4-bromophenoxy)-N-phenylacetamide involves the reaction of 4-bromophenol with N-phenylacetamide in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature, pressure, and reaction time, to ensure the highest yield and purity of the product.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-phenylacetamide is commonly used in scientific research as a starting material for the synthesis of other compounds. It is also used as a reagent in many chemical reactions, such as Suzuki coupling and Heck reaction. 2-(4-bromophenoxy)-N-phenylacetamide has been found to have potential applications in the field of medicine, including as an anticancer agent.
Propiedades
Nombre del producto |
2-(4-bromophenoxy)-N-phenylacetamide |
|---|---|
Fórmula molecular |
C14H12BrNO2 |
Peso molecular |
306.15 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C14H12BrNO2/c15-11-6-8-13(9-7-11)18-10-14(17)16-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17) |
Clave InChI |
SRAYWKUGIMIKOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B269400.png)





![N-{4-[(sec-butylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B269411.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269413.png)
![N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide](/img/structure/B269414.png)